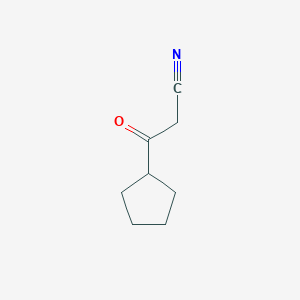

3-Cyclopentyl-3-oxopropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCJXECLIBAZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544560 | |

| Record name | 3-Cyclopentyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95882-33-0 | |

| Record name | β-Oxocyclopentanepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95882-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopentyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopentyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclopentyl-3-oxopropanenitrile CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopentyl-3-oxopropanenitrile, a nitrile derivative of significant interest as a chemical intermediate in the synthesis of more complex molecules. This document consolidates its chemical identifiers, physical properties, and a general synthetic approach, presenting the data in a clear and accessible format for laboratory use.

Core Identifiers and Chemical Properties

This compound, also known as cyclopentylacetyl cyanide, is a chemical compound with the CAS Registry Number 6253-92-5. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for researchers.

| Identifier Type | Data |

| CAS Number | 6253-92-5 |

| Chemical Name | This compound |

| IUPAC Name | This compound |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Canonical SMILES | C1CCC(C1)C(=O)CC#N |

| InChI Key | YJQPYGGASBDIOP-UHFFFAOYSA-N |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 116-118 °C at 12 mmHg |

| Density | 1.011 g/cm³ |

| Refractive Index | 1.472 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation reaction between a cyclopentylcarbonyl precursor and a nitrile-containing reagent. A general and widely cited method is the reaction of ethyl cyclopentanecarboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide, followed by an acidic workup.

General Experimental Protocol: Synthesis

A representative, though general, protocol for the synthesis of this compound is as follows:

-

Reaction Setup: A solution of ethyl cyclopentanecarboxylate and acetonitrile is prepared in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: The reaction mixture is cooled in an ice bath, and a strong base, such as sodium amide, is added portion-wise while maintaining the temperature.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the condensation reaction to proceed to completion.

-

Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) to neutralize the base and precipitate the product.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Spectroscopic Data

| Spectroscopic Method | Expected Signals |

| ¹H NMR | Signals corresponding to the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl and nitrile groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, nitrile carbon, methylene carbon, and the distinct carbons of the cyclopentyl ring. |

| IR Spectroscopy | A strong absorption band for the C≡N (nitrile) stretch (approx. 2250 cm⁻¹) and a strong absorption for the C=O (ketone) stretch (approx. 1710 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ). |

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. While its discovery and independent biological activity are not extensively documented in peer-reviewed literature, its significance is underscored by its crucial role in the manufacturing of targeted therapies, most notably the Janus kinase (JAK) inhibitor, ruxolitinib. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from patent literature, and its application in the synthesis of ruxolitinib.

Introduction and History

Physicochemical Properties

This compound is a small molecule with the following key properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 95882-33-0 | PubChem[1] |

| Appearance | Bright yellow oil | LookChem[2] |

| Boiling Point | 229.5 °C at 760 mmHg | LookChem[2] |

| Density | 1.056 g/cm³ | LookChem[2] |

| Flash Point | 92.6 °C | LookChem[2] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | ChemScene[3] |

Synthesis of this compound

The synthesis of this compound is most prominently detailed in the patent literature concerning the production of ruxolitinib intermediates. The following protocol is adapted from patent CN112852768B, which describes a Claisen-type condensation reaction.

Experimental Protocol

Reaction: Condensation of methyl cyclopentanecarboxylate and acetonitrile.

Reagents:

-

Methyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (or another suitable acid for work-up)

-

Ethyl acetate (for extraction)

-

Water

Procedure:

-

To a reaction vessel containing anhydrous tetrahydrofuran, 60% sodium hydride is added under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is heated to 80°C.

-

A solution of methyl cyclopentanecarboxylate dissolved in acetonitrile is added dropwise to the heated suspension.

-

The reaction mixture is stirred at 80°C for 20 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove a portion of the solvent.

-

Water is added to the residue, and the aqueous phase is washed with ethyl acetate to remove unreacted starting materials and nonpolar impurities. The organic phase is discarded.

-

The aqueous phase is acidified to a pH of 5 with hydrochloric acid.

-

The acidified aqueous phase is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a bright yellow oil.

Yield: The reported yield for this procedure is approximately 91%.

Characterization Data

The patent provides the following ¹H NMR characterization data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 4.10 (s, 2H), 3.00 (m, 1H), 1.90 (m, 8H).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis: The Ruxolitinib Pathway

The primary and most significant application of this compound is as a key starting material in the synthesis of Ruxolitinib, a potent inhibitor of the Janus-associated kinases JAK1 and JAK2.

Ruxolitinib Synthesis Overview

In the synthesis of ruxolitinib, this compound undergoes a stereoselective reduction of its ketone group to a hydroxyl group, forming (S)-3-cyclopentyl-3-hydroxypropanenitrile. This chiral alcohol is a critical intermediate that is then coupled with a pyrazole derivative in the subsequent steps of the synthesis.

Enzymatic Reduction of this compound

A notable and efficient method for the stereoselective reduction of this compound involves the use of a carbonyl reductase enzyme.

Experimental Protocol (Adapted from CN112852768B):

-

A carbonyl reductase mutant is expressed in a suitable microbial host (e.g., E. coli).

-

The cells are harvested and resuspended in a phosphate buffer (pH 6.5).

-

This compound is added as the substrate.

-

A co-factor regeneration system is employed, often using glucose and glucose dehydrogenase (GDH) or formate and formate dehydrogenase (FDH) to regenerate NADPH or NADH.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) with shaking.

-

Upon completion, the product, (S)-3-cyclopentyl-3-hydroxypropanenitrile, is extracted from the reaction mixture using an organic solvent like ethyl acetate.

This biocatalytic step is crucial for establishing the correct stereochemistry required for the biological activity of the final ruxolitinib molecule.

Ruxolitinib Synthesis Pathway Diagram

Caption: Simplified synthetic pathway to Ruxolitinib highlighting the role of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound has any significant biological activity or directly interacts with any signaling pathways. Its utility in the pharmaceutical industry is exclusively as a synthetic intermediate. The biological activity of interest arises after its conversion to ruxolitinib, which targets the JAK-STAT signaling pathway.

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib's inhibition of JAK1 and JAK2 effectively modulates this pathway, leading to its therapeutic effects.

Conclusion

This compound is a specialized chemical entity whose importance is defined by its role as a precursor to the life-saving medication, ruxolitinib. While it lacks a documented history of discovery in the traditional academic sense and has no known independent biological function, its efficient synthesis and versatile reactivity make it an indispensable component in the production of this targeted therapy. For researchers and professionals in drug development, understanding the synthesis and handling of this key intermediate is crucial for the successful manufacturing of ruxolitinib and potentially other future pharmaceuticals. Further research into novel synthetic routes and applications of this and similar β-ketonitriles may open new avenues in medicinal chemistry.

References

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-3-oxopropanenitrile, a nitrile derivative featuring a cyclopentyl and a ketone functional group, is a molecule of significant interest in synthetic organic chemistry.[1] Its unique chemical architecture makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and its pivotal role as a key intermediate in the development of targeted therapies. While primarily recognized for its utility in synthetic pathways, this document also explores the known biological context of this compound.

Molecular Structure and Chemical Properties

This compound is characterized by the molecular formula C₈H₁₁NO.[1][2] The presence of a ketone and a nitrile group confers upon it a distinct reactivity, making it a valuable precursor in various chemical transformations.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [2] |

| CAS Number | 95882-33-0 | [2] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 229.5 ± 13.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.77 ± 0.20 (Predicted) | [1] |

| SMILES | C1CCC(C1)C(=O)CC#N | [2] |

| InChI | InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2 | [2] |

| InChIKey | FOCJXECLIBAZSA-UHFFFAOYSA-N | [2] |

Spectroscopic Data

| Spectroscopy | Predicted/Expected Data |

| ¹H NMR | Expected signals for cyclopentyl protons, and protons on the α- and β-carbons relative to the nitrile and ketone groups. |

| ¹³C NMR | Expected signals for the nitrile carbon, ketone carbonyl carbon, and the carbons of the cyclopentyl ring and the ethyl chain. |

| FT-IR | Characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) stretching vibrations. |

| Mass Spectrometry | Predicted [M+H]⁺ of 138.09134 m/z.[5] |

Synthesis of this compound

The synthesis of this compound is well-documented, with a common method involving the condensation of a cyclopentyl ester with acetonitrile.

Experimental Protocol: Synthesis from Methyl Cyclopentanecarboxylate

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

Methyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

4M Hydrochloric acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of 24.4 g (0.61 mol) of 60% sodium hydride in 335 mL of anhydrous tetrahydrofuran, heat the mixture to 75°C.

-

A solution of 50 g (0.39 mol) of methyl cyclopentanecarboxylate in 25 g (0.61 mol) of acetonitrile is added dropwise to the heated suspension.

-

After the addition is complete, the reaction mixture is maintained at 70°C for 15 hours.

-

Upon completion, the reaction is cooled, and the solvent is partially removed under reduced pressure.

-

180 mL of water is added to the residue, and the aqueous phase is washed three times with ethyl acetate. The organic layers are discarded.

-

The aqueous phase is then acidified to a pH of 2 with 4M hydrochloric acid.

-

The acidified aqueous phase is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Expected Yield: Approximately 93% (49.75 g).

Biological Significance and Applications

The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. Ruxolitinib is a therapeutic agent used in the treatment of myelofibrosis and polycythemia vera.

Role in Ruxolitinib Synthesis

This compound is the precursor to the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile, a critical building block for Ruxolitinib. This transformation is achieved through an enzymatic asymmetric reduction.

Experimental Protocol: Enzymatic Reduction

The following protocol details the enzymatic reduction of this compound.

Materials:

-

This compound

-

Carbonyl reductase mutant expressing cells (e.g., from E. coli)

-

Sodium phosphate buffer (100 mM, pH 6.5)

-

Glucose or Sodium formate (as a co-substrate for cofactor regeneration)

-

Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH) (if not co-expressed)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Resuspend the wet cell paste of the carbonyl reductase mutant to a concentration of 20-30 g/L in 100 mM sodium phosphate buffer (pH 6.5).

-

Add the substrate, this compound, to a final concentration of 20-150 g/L.

-

Add the co-substrate for cofactor regeneration (e.g., glucose at 50 g/L or sodium formate at 200 g/L). If required, add the corresponding dehydrogenase.

-

The reaction is carried out at 30°C with agitation (e.g., 200 rpm) for 10-24 hours.

-

After the reaction, the mixture is extracted several times with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-3-cyclopentyl-3-hydroxypropanenitrile.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and subsequent enzymatic reduction of this compound.

Conclusion

This compound is a valuable chemical entity with a well-established role in the synthesis of the pharmaceutically important molecule, Ruxolitinib. Its synthesis and subsequent enzymatic transformation are well-defined processes, offering high yields and stereoselectivity. While direct biological activities of this compound have not been extensively reported, its significance as a key building block in drug development is clear. Further research into the potential intrinsic biological effects of this molecule could open new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. Cas 95882-33-0,3-CYCLOPENTYL-3-OXO-PROPIONITRILE | lookchem [lookchem.com]

- 2. This compound | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CYCLOPENTYL-3-OXO-PROPIONITRILE | 95882-33-0 [chemicalbook.com]

- 4. This compound | CAS#:95882-33-0 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, containing both a ketone and a nitrile group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a detailed overview of its chemical properties, a representative synthetic protocol, characteristic spectroscopic data, and potential applications in research and development.

Chemical Identity and Properties

This compound is a ketone derivative of a propanenitrile. The IUPAC name for this compound is this compound. It is also known by other names such as cyclopentanecarbonylacetonitrile and 2-cyano-1-cyclopentylethanone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 59178-00-6 |

| Boiling Point | 128-130 °C at 12 mmHg |

| Density | 1.009 g/cm³ |

| Refractive Index | 1.477 |

Synthesis of this compound

The most common method for the synthesis of this compound is the Claisen condensation of a cyclopentyl-containing ester with acetonitrile. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from ethyl cyclopentanecarboxylate and acetonitrile using sodium ethoxide as a base.

Materials:

-

Ethyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous solvent (e.g., 150 mL of diethyl ether) and sodium ethoxide (1.1 equivalents) are added to the flask. The mixture is stirred and cooled in an ice bath. A solution of ethyl cyclopentanecarboxylate (1 equivalent) and acetonitrile (1.2 equivalents) in 50 mL of the anhydrous solvent is added dropwise from the dropping funnel over a period of 1 hour.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to 0 °C, and 10% hydrochloric acid is slowly added to quench the reaction and neutralize the base until the pH is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected characteristic data.

Table 2: Characteristic Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm: ~3.5-3.8 (s, 2H, -CH₂-CN), ~2.8-3.2 (m, 1H, cyclopentyl-CH), ~1.5-2.0 (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~200-205 (C=O), ~115-120 (-CN), ~50-55 (cyclopentyl-CH), ~30-35 (-CH₂-CN), ~25-30 (cyclopentyl-CH₂) |

| FT-IR | Characteristic absorption bands (cm⁻¹): ~2250-2270 (C≡N stretch), ~1710-1730 (C=O stretch, ketone) |

| Mass Spec. | Expected [M]+ at m/z = 137.18 |

Chemical Reactivity and Applications in Drug Development

As a β-ketonitrile, this compound is a versatile intermediate for the synthesis of various organic compounds. The presence of the acidic α-protons between the ketone and nitrile groups allows for easy formation of a stabilized enolate, which can react with various electrophiles.

Its utility in drug development lies in its ability to serve as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, β-ketonitriles are common precursors for the synthesis of pyrimidines, pyridines, and pyrazoles.

Caption: Relationship between structure and potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its bifunctional nature provides a gateway to a wide range of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this compound.

Physical characteristics of 3-Cyclopentyl-3-oxopropanenitrile

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Introduction

This compound, also known as cyclopentanecarbonylacetonitrile, is a β-ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone separated by a methylene group. The presence of these functional groups imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. The acidic α-hydrogen, positioned between the two electron-withdrawing groups, is a key feature that dictates much of its chemical behavior, including its role in carbanion chemistry and keto-enol tautomerism. This document provides a comprehensive overview of the known physical characteristics, synthetic methodologies, and chemical properties of this compound for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 10473-02-6 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Boiling Point | 118-120 °C (at 10 mmHg) 247.9±23.0 °C (at 760 mmHg) | |

| Density | 1.05±0.1 g/cm³ | |

| Melting Point | 79.1 °C | |

| Solubility | Data not available. As a polar organic molecule, it is expected to have good solubility in polar organic solvents like ethanol, DMSO, and DMF. Its solubility in water is expected to be limited. |

Synthesis and Characterization

Representative Synthesis Protocol

A common method for synthesizing β-ketonitriles is the condensation of an ester with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The following is a representative protocol for the synthesis of this compound, adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:

-

Ethyl cyclopentanecarboxylate

-

Acetonitrile

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile is then added dropwise from the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold dilute HCl to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization.

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard spectroscopic techniques would be employed to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as a singlet for the acidic α-methylene protons (CH₂). The chemical shift of the α-protons can vary depending on the extent of enolization.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the nitrile carbon (~115 ppm), the α-carbon, and the carbons of the cyclopentyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups: a strong absorption for the C≡N (nitrile) stretch around 2250 cm⁻¹ and a strong absorption for the C=O (ketone) stretch around 1715 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (135.16).

Reactivity and Stability

The reactivity of this compound is dominated by the β-ketonitrile moiety.

-

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double bond with both the carbonyl and nitrile groups.

-

Acidity of α-Hydrogen: The methylene protons located between the ketone and nitrile groups are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance stabilization of the resulting carbanion (enolate). This allows the compound to be easily deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many alkylation and acylation reactions.

-

Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be reduced to an amine under appropriate conditions.

In-Depth Technical Guide: Solubility and Biochemical Context of 3-Cyclopentyl-3-oxopropanenitrile

This technical guide provides a detailed overview of the solubility of 3-Cyclopentyl-3-oxopropanenitrile, aimed at researchers, scientists, and professionals in drug development. The document outlines available quantitative solubility data, standardized experimental protocols for solubility determination, and a relevant biochemical pathway involving the target compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific applications, including reaction kinetics, formulation development, and biological assays. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 4.4 (Slightly soluble) |

Experimental Protocols

For researchers seeking to determine the solubility of this compound in specific solvents, the following is a detailed, generalized experimental protocol based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., ethanol, DMSO, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates reach equilibrium. The exact time may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method (or another suitable quantitative technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Biochemical Pathway

While this compound is primarily known as a chemical intermediate, it has been identified as a substrate in a specific enzymatic reaction. The following diagram illustrates the biocatalytic reduction of this compound.

Caption: Enzymatic reduction of this compound.

This pathway demonstrates the conversion of this compound to S-3-cyclopentyl-3-hydroxypropionitrile, a reaction catalyzed by a carbonyl reductase mutant[1]. This type of biocatalysis is relevant in the synthesis of chiral molecules for pharmaceutical applications.

References

Potential Research Areas for 3-Cyclopentyl-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, presents a compelling scaffold for novel therapeutic agent development. Its structural similarity to intermediates in the synthesis of targeted therapies, such as the JAK1/2 inhibitor Ruxolitinib, and its potential as a dual inhibitor of N-Myc and Aurora A kinase (AURKA) highlight its significance in medicinal chemistry. This document outlines promising research avenues for this compound, focusing on its potential as a kinase inhibitor and an anticancer agent. Detailed experimental protocols and workflows are provided to facilitate further investigation into its biological activity and mechanism of action.

Chemical and Physical Properties

This compound is a nitrile derivative featuring a cyclopentyl group and a ketone, bestowing it with unique reactivity.[1] It is a valuable building block in organic synthesis, serving as a key intermediate for pharmaceuticals and novel materials.[1]

| Property | Value | Source |

| Molecular Formula | C8H11NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| CAS Number | 95882-33-0 | [2][3] |

| Appearance | Liquid | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| SMILES | C1CCC(C1)C(=O)CC#N | [2] |

| InChIKey | FOCJXECLIBAZSA-UHFFFAOYSA-N | [2] |

Potential Research Areas

Based on the structural characteristics of this compound and the biological activities of related compounds, the following research areas are proposed:

Kinase Inhibition

The most immediate and promising area of investigation is its potential as a kinase inhibitor. This is strongly suggested by its role as a key intermediate in the synthesis of Ruxolitinib, a potent JAK1/2 inhibitor.[4] The cyclopentyl group may confer favorable interactions within the ATP-binding pocket of various kinases.

Proposed Research Workflow:

Anticancer Activity: Targeting N-Myc and AURKA

Computer-aided drug discovery approaches have suggested that scaffolds related to this compound could act as dual inhibitors of N-Myc and Aurora A kinase (AURKA).[1] The overexpression and stabilization of N-Myc by AURKA is a known driver in several cancers, particularly neuroblastoma.[1]

Proposed Signaling Pathway for Investigation:

Anti-inflammatory and Antimicrobial Potential

The β-ketonitrile scaffold is a precursor for a wide range of heterocyclic compounds with demonstrated anti-inflammatory and antimicrobial activities. This suggests that this compound itself, or derivatives thereof, could be explored for these properties.

Experimental Protocols

Synthesis of this compound

A potential synthesis method involves the catalytic reaction of cyclopentane methyl formate with acetonitrile.[5]

Materials:

-

Cyclopentane methyl formate

-

Acetonitrile

-

Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Hydrochloric acid (dilute solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve cyclopentane methyl formate in an anhydrous solvent under an inert atmosphere.

-

Add acetonitrile and a strong base to the solution.

-

The reaction can be heated, potentially using a microwave reactor, to drive it to completion.[6]

-

Quench the reaction with a dilute solution of hydrochloric acid.[6]

-

Extract the aqueous layer with ethyl acetate.[6]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product via flash chromatography.[6]

In Vitro Kinase Inhibition Assay (Example: JAK2)

Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the compound at various concentrations.

-

Add the JAK2 enzyme to each well to initiate the reaction, except for the negative control wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add ATP to all wells to start the kinase reaction.

-

Incubate for a further 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., a neuroblastoma line for N-Myc/AURKA studies)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phosphorylated Proteins

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3 for JAK pathway, anti-N-Myc, anti-AURKA)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| JAK1 | |

| JAK2 | |

| JAK3 | |

| TYK2 | |

| AURKA | |

| Other kinases |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| e.g., Kelly | Neuroblastoma | |

| e.g., HEL | Erythroleukemia | |

| e.g., A549 | Lung Carcinoma | |

| Other cell lines |

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and cancer therapy. The proposed research areas and experimental protocols provide a framework for a systematic evaluation of its biological activities. Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the discovery of potent and selective drug candidates.

References

- 1. Cas 95882-33-0,3-CYCLOPENTYL-3-OXO-PROPIONITRILE | lookchem [lookchem.com]

- 2. This compound | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 6. provost.utsa.edu [provost.utsa.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines Using 3-Cyclopentyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrimidine derivatives utilizing 3-Cyclopentyl-3-oxopropanenitrile as a key starting material. The synthesized compounds, bearing a cyclopentyl moiety, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their biological significance stems from their role as essential components of nucleic acids and their ability to interact with various biological targets. The synthesis of novel pyrimidine derivatives with diverse functionalities is a continuous effort in the quest for new and more effective drugs. This compound is a versatile β-ketonitrile that serves as an excellent precursor for the construction of the pyrimidine core through a one-pot, three-component condensation reaction, often referred to as a Biginelli-type reaction. This method offers an efficient and straightforward route to novel 4-cyclopentyl-substituted pyrimidines.

General Synthesis Pathway

The synthesis of 4-cyclopentyl-substituted pyrimidine derivatives can be achieved through a one-pot condensation of an aromatic aldehyde, this compound, and thiourea in the presence of a catalytic amount of potassium carbonate. This reaction proceeds through the initial formation of an arylmethylene intermediate from the aldehyde and the active methylene group of the β-ketonitrile, followed by cyclocondensation with thiourea to yield the dihydropyrimidine derivative.

Caption: General reaction scheme for the one-pot synthesis of 4-cyclopentyl-pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol is based on established principles of the Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

This compound

-

Thiourea

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol, 1.37 g), and thiourea (12 mmol, 0.91 g).

-

Add 30 mL of ethanol to the flask, followed by a catalytic amount of anhydrous potassium carbonate (2 mmol, 0.28 g).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to afford the pure 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Biological Activities of Synthesized Pyrimidine Derivatives

The synthesized 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been evaluated for their potential antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against a panel of pathogenic bacteria and fungi.

| Compound (Aryl Group) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4-H (Phenyl) | 12.5 | 25 | 25 | 50 | 25 |

| 4-Cl | 6.25 | 12.5 | 12.5 | 25 | 12.5 |

| 4-OCH₃ | 25 | 50 | 50 | >100 | 50 |

| 4-NO₂ | 6.25 | 6.25 | 12.5 | 25 | 12.5 |

| Ampicillin (Standard) | 3.12 | 6.25 | 6.25 | 100 | - |

| Fluconazole (Standard) | - | - | - | - | 6.25 |

Anticancer Activity

The in vitro anticancer activity was evaluated against human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) was determined.

| Compound (Aryl Group) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |

| 4-H (Phenyl) | 15.8 | 22.5 | 31.2 |

| 4-Cl | 8.2 | 11.4 | 14.6 |

| 4-OCH₃ | 25.1 | 30.8 | 42.5 |

| 4-NO₂ | 7.5 | 9.8 | 12.1 |

| Doxorubicin (Standard) | 1.2 | 1.8 | 2.5 |

Potential Signaling Pathway Inhibition

Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthesized 4-cyclopentyl-pyrimidine derivatives may act as inhibitors of kinases within this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 4-cyclopentyl-pyrimidine derivatives.

Conclusion

The one-pot synthesis of 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles from this compound is an efficient method for generating a library of novel pyrimidine derivatives. The preliminary biological evaluation indicates that these compounds, particularly those with electron-withdrawing substituents on the aryl ring, exhibit promising antimicrobial and anticancer activities. These findings warrant further investigation and optimization of this chemical scaffold for the development of new therapeutic agents.

Application Notes and Protocols: 3-Cyclopentyl-3-oxopropanenitrile in Pharmaceutical Synthesis

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a versatile bifunctional molecule belonging to the class of β-ketonitriles. Its chemical structure, featuring a reactive nitrile group and a keto-enol tautomeric system, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final drug candidate.

These application notes provide a detailed overview of the utility of this compound as a starting material in the synthesis of substituted pyrimidine scaffolds, which are core structures in numerous approved pharmaceuticals. The following sections detail a representative synthetic workflow, experimental protocols, and expected quantitative data.

Applications in Heterocyclic Synthesis

The primary application of this compound in pharmaceutical synthesis is as a building block for the construction of more complex molecular architectures. Its ability to undergo condensation reactions with various dinucleophiles is particularly noteworthy. For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine rings, which are present in a wide array of therapeutic agents, including antivirals, anticancer drugs, and central nervous system agents.

Key Synthetic Utility:

-

Precursor to Substituted Pyrimidines: Serves as a key starting material for the synthesis of 2-amino-4-cyclopentyl-6-hydroxypyrimidines through condensation with guanidine.

-

Formation of Pyridone Derivatives: Can be utilized in the synthesis of substituted pyridone structures through reactions with activated methylene compounds.

-

General Building Block: The cyclopentyl group can be a crucial pharmacophore for binding to specific biological targets, and this precursor provides an efficient means of incorporating it into a lead molecule.

Representative Synthetic Workflow

The following workflow describes a two-step synthesis of a 2-amino-4-cyclopentyl-6-methoxypyrimidine, a potential intermediate for further elaboration in a drug discovery program. This process highlights the utility of this compound as a foundational reagent.

Experimental Protocols

Synthesis of 2-Amino-4-cyclopentyl-6-hydroxypyrimidine (Intermediate 1)

Materials:

-

This compound

-

Guanidine Hydrochloride

-

Sodium Ethoxide

-

Anhydrous Ethanol

-

Hydrochloric Acid (1 M)

-

Deionized Water

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.1 equivalents) and stir at room temperature for 30 minutes.

-

To the resulting mixture, add this compound (1.0 equivalent) in one portion.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add deionized water to the residue and acidify to pH 6-7 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the title compound as an off-white solid.

Synthesis of 2-Amino-4-cyclopentyl-6-methoxypyrimidine (Final Product)

Materials:

-

2-Amino-4-cyclopentyl-6-hydroxypyrimidine (Intermediate 1)

-

Methyl Iodide

-

Potassium Carbonate

-

Anhydrous Acetone

Procedure:

-

Suspend 2-Amino-4-cyclopentyl-6-hydroxypyrimidine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone.

-

Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the solid potassium salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product as a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the described synthetic protocol.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C8H9NO | 151.16 | Colorless to pale yellow oil |

| 2-Amino-4-cyclopentyl-6-hydroxypyrimidine | C9H13N3O | 195.22 | Off-white solid |

| 2-Amino-4-cyclopentyl-6-methoxypyrimidine | C10H15N3O | 209.25 | White solid |

Table 2: Representative Reaction Parameters and Yields

| Reaction Step | Reactant Molar Ratio | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (by HPLC, %) |

| Synthesis of 2-Amino-4-cyclopentyl-6-hydroxypyrimidine | 1.0 : 1.1 : 1.1 | 6 | Reflux (78 °C) | 75 - 85 | >95 |

| Synthesis of 2-Amino-4-cyclopentyl-6-methoxypyrimidine | 1.0 : 1.2 : 2.0 | 12 | Room Temp (25 °C) | 60 - 70 | >98 |

Logical Relationship of β-Ketonitriles to Pharmaceutical Scaffolds

The chemical properties of this compound make it a precursor to a variety of heterocyclic systems, which are prevalent in medicinal chemistry.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and data presented herein provide a framework for its utilization in the synthesis of substituted pyrimidines, demonstrating its potential in drug discovery and development programs. Researchers can adapt these methodologies to generate diverse libraries of compounds for screening and lead optimization.

Application of 3-Cyclopentyl-3-oxopropanenitrile in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a versatile chemical intermediate with the molecular formula C8H11NO.[1] While not typically employed as a therapeutic agent itself, its unique chemical structure, featuring a reactive nitrile group and a cyclopentyl moiety, makes it a valuable starting material in the synthesis of more complex molecules with potential medicinal applications.[1] In the realm of medicinal chemistry, this compound serves as a key building block for the creation of heterocyclic compounds, which are integral scaffolds in numerous drug discovery programs. Its application is particularly notable in the development of kinase inhibitors, a critical class of targeted cancer therapeutics.

Application in the Synthesis of Pyrazole-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazole derivatives. These derivatives have been investigated as potent inhibitors of key oncogenic kinases, such as Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase. Fusions and mutations in these kinases are known drivers of certain cancers, particularly non-small cell lung cancer (NSCLC).

The synthesis typically involves the reaction of this compound with a hydrazine derivative. This condensation reaction leads to the formation of a pyrazole ring, a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various interactions with biological targets. The cyclopentyl group from the starting material is retained in the final structure, providing a lipophilic moiety that can occupy hydrophobic pockets in the kinase active site, potentially enhancing potency and selectivity.

Quantitative Data on Derivative Compounds

Specific quantitative data for kinase inhibition by compounds directly synthesized from this compound is not extensively available in the public domain. However, the general class of pyrazole-based kinase inhibitors has been widely studied. The following table provides an illustrative example of the type of data generated for such compounds, with hypothetical values to demonstrate the format.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| PYR-CP-01 | ALK | Data not publicly available | Biochemical |

| PYR-CP-01 | ROS1 | Data not publicly available | Biochemical |

| PYR-CP-02 | ALK | Data not publicly available | Cell-based |

| PYR-CP-02 | ROS1 | Data not publicly available | Cell-based |

Note: The IC50 values are placeholders. Specific inhibitory concentrations for derivatives of this compound are not available in the reviewed literature.

Experimental Protocols

General Synthesis of a 4-(Cyclopentylcarbonyl)-1H-pyrazol-3-amine Derivative

This protocol is a representative example of how this compound can be used to synthesize a pyrazole derivative.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(cyclopentylcarbonyl)-1H-pyrazol-3-amine derivative.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

General Protocol for an In Vitro Kinase Inhibition Assay (ALK/ROS1)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase, such as ALK or ROS1. Commercially available kinase assay kits can also be used.

Materials:

-

Recombinant human ALK or ROS1 kinase

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate)

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

-

In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.

-

Add the recombinant ALK or ROS1 kinase to initiate the reaction.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Add a solution of ATP to start the phosphorylation reaction.

-

Incubate for an additional period to allow for substrate phosphorylation.

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Synthetic workflow from this compound.

References

The Versatility of 3-Cyclopentyl-3-oxopropanenitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a highly versatile and valuable building block in synthetic organic chemistry. Its unique structural features, combining a reactive nitrile group, a central active methylene group, and a cyclopentyl ketone moiety, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic systems utilizing this compound as the starting material.

Application in the Synthesis of Pyrazole Derivatives

The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of 5-aminopyrazoles. These compounds are important pharmacophores found in a variety of therapeutic agents.

Reaction Scheme:

General reaction for the synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 - 1.5 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 3-Cyclopentyl-1H-pyrazol-5-amine.

Quantitative Data Summary:

| Product | Reagents | Solvent | Conditions | Yield |

| 3-Cyclopentyl-1H-pyrazol-5-amine | Hydrazine hydrate | Ethanol | Reflux, 2-6 h | Typically >80% |

Application in the Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction.

Reaction Scheme:

Gewald reaction for the synthesis of a 2-aminothiophene derivative.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopentylthiophene-3-carbonitrile

Materials:

-

This compound

-

Elemental sulfur

-

A suitable base (e.g., morpholine, triethylamine, or diethylamine)

-

Ethanol or Methanol

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

-

To this suspension, add the base (e.g., morpholine, 1.5 eq) dropwise with stirring. An exothermic reaction may be observed.

-

After the addition of the base, heat the reaction mixture at a gentle reflux for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and sulfur.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Quantitative Data Summary:

| Product | Reagents | Base | Solvent | Conditions | Yield |

| 2-Amino-4-cyclopentylthiophene-3-carbonitrile | Elemental Sulfur | Morpholine | Ethanol | Reflux, 1-3 h | 70-90% |

Application in the Synthesis of Pyrimidine Derivatives

β-Ketonitriles are valuable precursors for the synthesis of various pyrimidine derivatives through condensation reactions with amidines or related compounds.

Reaction Scheme:

Synthesis of a substituted pyrimidine via cyclocondensation.

Experimental Protocol: Synthesis of 4-Amino-6-cyclopentyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide (can be prepared in situ from sodium and ethanol)

-

Absolute Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add this compound (1.0 eq) and thiourea (1.0 eq).

-

Heat the resulting mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF/water.

Quantitative Data Summary:

| Product | Reagents | Base | Solvent | Conditions | Yield |

| 4-Amino-6-cyclopentyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | Thiourea | Sodium Ethoxide | Ethanol | Reflux, 4-8 h | 65-85% |

Application in the Synthesis of Pyridine Derivatives

This compound can be utilized in multicomponent reactions to afford highly substituted pyridine derivatives, which are prevalent in many pharmaceuticals.

Reaction Scheme:

Multicomponent synthesis of a substituted pyridine.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-cyclopentyl-pyridine-3,5-dicarbonitrile

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Piperidine (as a catalyst)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product usually precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary:

| Product | Reagents | Catalyst | Solvent | Conditions | Yield |

| 2-Amino-4-aryl-6-cyclopentyl-pyridine-3,5-dicarbonitrile | Aromatic Aldehyde, Malononitrile | Piperidine | Ethanol | Reflux, 3-6 h | 70-90% |

Conclusion

This compound has proven to be a cornerstone in the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in constructing pyrazoles, thiophenes, pyrimidines, and pyridines, which are all privileged scaffolds in drug discovery. The straightforward nature of these reactions, often proceeding in high yields, underscores the importance of this versatile building block for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of its reactivity in other multicomponent and cyclization reactions is expected to yield an even wider array of novel and biologically active heterocyclic molecules.

Application Notes and Protocols: Reaction Mechanisms of 3-Cyclopentyl-3-oxopropanenitrile with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of an active methylene group flanked by two electron-withdrawing groups: a cyclopentylcarbonyl and a nitrile. This structural feature renders the α-protons acidic, facilitating the formation of a stabilized carbanion upon deprotonation. This carbanion acts as a potent nucleophile, readily reacting with a wide range of electrophiles. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, making this compound a valuable precursor for the synthesis of diverse molecular scaffolds, including various heterocyclic systems of medicinal interest.

This document provides a detailed overview of the common reaction mechanisms of this compound with various electrophiles, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Alkylation: C-C Bond Formation via Substitution

The reaction of this compound with alkyl halides in the presence of a base is a common method for introducing alkyl substituents at the α-position. The reaction proceeds via an S(_N)2 mechanism, where the initially formed carbanion attacks the electrophilic carbon of the alkyl halide.

Mechanistic Pathway: Alkylation

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: Alkylation with Benzyl Bromide

A general procedure for the C-alkylation of β-ketonitriles is as follows:

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaH) at room temperature.

-

The mixture is stirred for 15-30 minutes to ensure complete formation of the carbanion.

-

The electrophile, such as benzyl bromide (1.1 eq.), is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by TLC until completion (typically 2-12 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated product.

Quantitative Data: Representative Alkylation Reactions

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~85-95 |

| Benzyl Bromide | NaH | DMF | 25 | 4 | ~90-98 |